![molecular formula C10H14O3 B6593685 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 70097-74-4](/img/structure/B6593685.png)
8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . This compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,9H,3-8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Utility
Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, closely related to 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol, is a valuable bifunctional synthetic intermediate used in synthesizing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane has been optimized to increase yield and reduce reaction time (Zhang Feng-bao, 2006).
Organic Synthesis : A study demonstrated the synthesis of 3-Ethenyl-4-methylcyclohex-2-en-1-one from 4-methylanisole, involving compounds similar to this compound. This highlights its role in complex organic synthesis processes (G. L. Burge, D. J. Collins, J. Reitze, 1983).
In Chemical Reactions : The compound has been used in dichlorovinylation of an enolate, showcasing its versatility in chemical reactions (A. Kende, P. Fludzinski, 2003).
Applications in Medicinal Chemistry
- Antihypertensive Activity : A series of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones, similar in structure to this compound, were synthesized and tested as antihypertensive agents, indicating potential medicinal applications (J. Caroon, R. Clark, A. Kluge, J. T. Nelson, A. Strosberg, S. Unger, A. Michel, R. Whiting, 1981).
Nonlinear Optical Materials
- Optical Properties : 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, a compound with a similar structure, was studied for its potential as a nonlinear optical material, indicating the broader utility of such compounds in advanced material sciences (K. Kagawa, M. Sagawa, A. Kakuta, M. Kaji, H. Nakayama, K. Ishii, 1994).
Safety and Hazards
The safety information available indicates that 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol is potentially hazardous. The compound has been assigned the GHS07 pictogram, with hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-9(11)3-5-10(6-4-9)12-7-8-13-10/h1,11H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKHOSZWZAISIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC2(CC1)OCCO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455366 | |
Record name | 8-ethynyl-1,4-dioxa-spiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70097-74-4 | |
Record name | 8-ethynyl-1,4-dioxa-spiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.